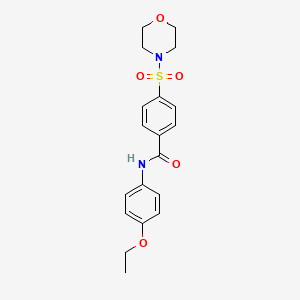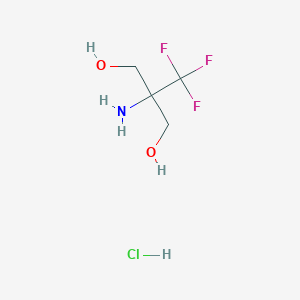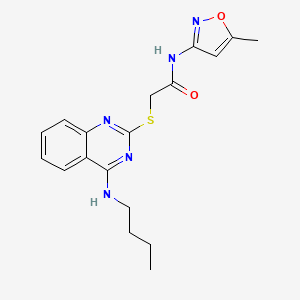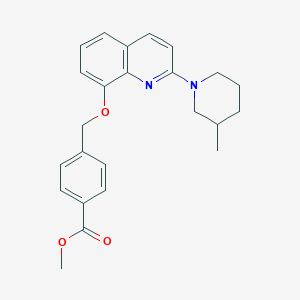
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid, also known as CNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer therapy, agriculture, and material science. CNTP belongs to the pyrazole family of compounds and possesses unique physicochemical properties that make it an attractive candidate for diverse applications.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with cellular components such as proteins and lipids. 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to bind to the surface of cancer cells, leading to the disruption of the cell membrane and the induction of apoptosis. Moreover, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can penetrate the cell membrane and target intracellular components such as mitochondria, leading to the disruption of their function and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative damage to cancer cells. Moreover, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to modulate the expression of genes involved in cancer cell proliferation, apoptosis, and metastasis. Additionally, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases such as arthritis and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and its physicochemical properties can be easily characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry. Moreover, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid exhibits high stability and can be stored for extended periods without significant degradation. However, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid also possesses some limitations for lab experiments. Its cytotoxicity towards normal cells can pose a challenge in studying its effects in vivo, and its mechanism of action is not yet fully understood, which can limit its potential applications.
Orientations Futures
Several future directions can be explored in the study of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. One potential direction is the development of novel cancer therapies based on 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid. Further research can be conducted to optimize its cytotoxicity towards cancer cells while minimizing its effects on normal cells. Moreover, the potential applications of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid in other fields such as agriculture and material science can be explored. For example, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to exhibit antimicrobial properties, making it a potential candidate for the development of novel pesticides and herbicides. Additionally, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be functionalized to create novel materials with unique properties such as catalytic activity and optical properties.
Méthodes De Synthèse
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves the reaction between 2-chloro-4-nitroaniline and 3-(trifluoromethyl)pyrazole-4-carboxylic acid in the presence of a catalyst such as copper(II) acetate monohydrate. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid as a yellow crystalline solid. The purity and yield of 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be improved by further purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy. 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid induces apoptosis, a programmed cell death mechanism, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Moreover, 1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis, the spread of cancer to other parts of the body.
Propriétés
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3O4/c12-7-3-5(18(21)22)1-2-8(7)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLAUZLYNWDCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

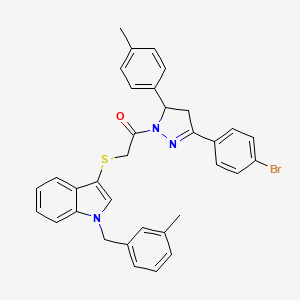
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
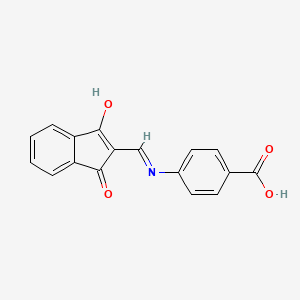
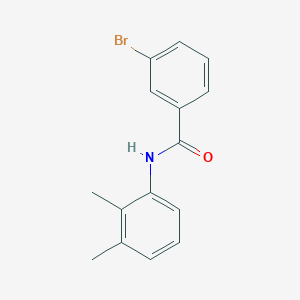
![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)
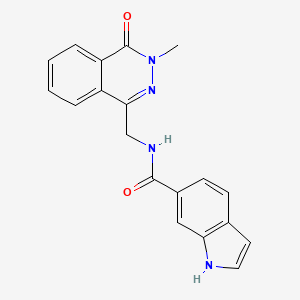
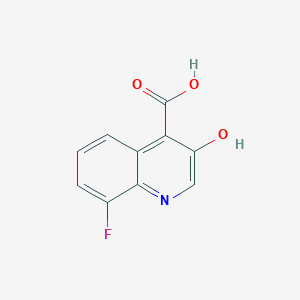
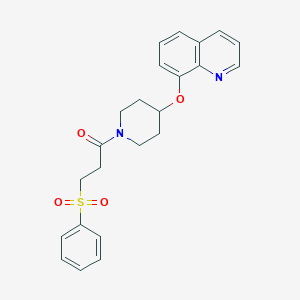
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)
![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)
